molecular formula C7H7BBrFO2 B2933897 (3-Bromo-2-fluoro-4-methylphenyl)boronic acid CAS No. 2377608-04-1

(3-Bromo-2-fluoro-4-methylphenyl)boronic acid

Cat. No. B2933897
CAS RN: 2377608-04-1
M. Wt: 232.84
InChI Key: MZICUWOVAJIHTF-UHFFFAOYSA-N
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Description

“(3-Bromo-2-fluoro-4-methylphenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are important in organic chemistry and are used in various chemical reactions .


Synthesis Analysis

Boronic acids can be synthesized through various methods, including the asymmetric hydroboration reaction . The synthesis of borinic acids, a subclass of organoborane compounds, relies on the addition of organometallic reagents to boranes .


Chemical Reactions Analysis

Boronic acids are used in various chemical reactions, including the Suzuki-Miyaura coupling . Protodeboronation of pinacol boronic esters, a type of boronic acid, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Mechanism of Action

Target of Action

The primary target of (3-Bromo-2-fluoro-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to serve as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

This suggests that the compound’s bioavailability could be influenced by its susceptibility to hydrolysis .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of (3-Bromo-2-fluoro-4-methylphenyl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, which could impact the stability and efficacy of the compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Future Directions

The future directions of research on boronic acids like “(3-Bromo-2-fluoro-4-methylphenyl)boronic acid” could involve further exploration of their synthesis, chemical reactions, and applications in various fields .

properties

IUPAC Name

(3-bromo-2-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZICUWOVAJIHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluoro-4-methylphenyl)boronic acid

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